molecular formula C14H13Cl4N B14070898 [3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B14070898
M. Wt: 337.1 g/mol
InChI Key: PDCUURJKCAXOGC-UHFFFAOYSA-N
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Description

[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound with the molecular formula C14H13Cl4N. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of chlorine atoms at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The presence of multiple chlorine atoms and the dimethylamine group contribute to its unique binding properties and effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Shares structural similarities but lacks the dimethylamine group.

    Chlorpromazine: Contains a similar aromatic ring structure with chlorine atoms but has different functional groups.

Uniqueness

[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is unique due to its specific arrangement of chlorine atoms and the presence of the dimethylamine group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)10-4-8(3-9(15)5-10)11-6-13(17)14(18)7-12(11)16/h3-5,7,11H,6H2,1-2H3

InChI Key

PDCUURJKCAXOGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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